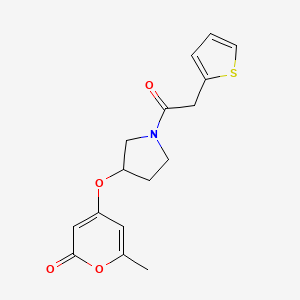
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound featuring a pyranone core structure with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyranone core, followed by the introduction of the thiophene and pyrrolidine moieties through specific coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene moieties.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.
Pyranone derivatives: Compounds with the pyranone core structure.
Uniqueness
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to the combination of these functional groups in a single molecule, which imparts specific chemical and biological properties not found in simpler analogs.
生物活性
6-Methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies regarding this compound.
Chemical Structure and Synthesis
The compound features a pyranone core with several functional groups, including a thiophene moiety and a pyrrolidine ring. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyranone core followed by the introduction of the thiophene and pyrrolidine groups through coupling reactions. Common reagents include organolithium and Grignard reagents, as well as various catalysts to facilitate these reactions .
Pharmacological Properties
Research indicates that compounds with a pyranone structure exhibit a range of biological activities, including:
- Anti-inflammatory : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis.
- Anticancer : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial : The presence of the thiophene group may enhance its antimicrobial properties, making it a candidate for further research in infectious diseases .
The precise mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of critical biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell survival.
- Receptor Modulation : It could interact with G-protein-coupled receptors (GPCRs), influencing various signaling cascades .
In Vitro Studies
Several studies have examined the biological activity of similar compounds. For instance, pyran-based drugs have demonstrated efficacy against neurodegenerative diseases and cancer in preclinical models. A systematic review highlighted that various pyran derivatives possess significant anti-inflammatory and neuroprotective effects .
Table of Biological Activities
Comparative Analysis with Similar Compounds
When compared to other thiophene and pyrrolidine derivatives, this compound exhibits unique properties due to its specific structural arrangement. This uniqueness may contribute to its enhanced biological activities compared to simpler analogs.
Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Alpha-Lapachone | Pyranone | Antibacterial |
| Beta-Lapachone | Pyranone | Anticancer |
| Luteolin | Flavonoid | Antioxidant |
属性
IUPAC Name |
6-methyl-4-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-13(8-16(19)20-11)21-12-4-5-17(10-12)15(18)9-14-3-2-6-22-14/h2-3,6-8,12H,4-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWPUTFMDBVROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














